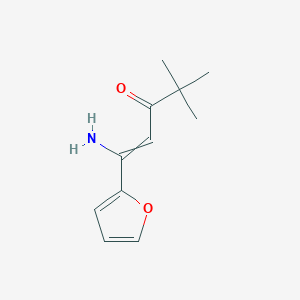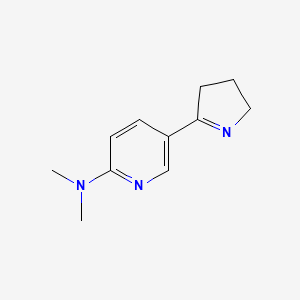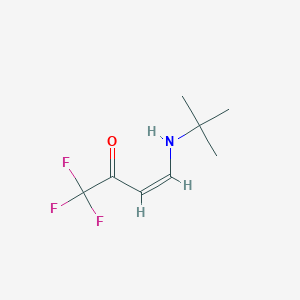![molecular formula C26H38N2O3Si B11821422 tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11821422.png)
tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-(aminometil)-4-[tert-butil(difenil)silil]oxipirrolidina-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un anillo de pirrolidina sustituido con diversos grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2R,4R)-2-(aminometil)-4-[tert-butil(difenil)silil]oxipirrolidina-1-carboxilato de terc-butilo generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave a menudo incluyen:
Formación del anillo de pirrolidina: Esto se puede lograr a través de reacciones de ciclación que involucran aminas y aldehídos o cetonas precursores apropiados.
Introducción del grupo tert-butil(difenil)silil: Este paso generalmente implica reacciones de sililación usando cloruro de tert-butil(difenil)silil en presencia de una base como la trietilamina.
Aminometilación: Este paso se puede realizar usando formaldehído y una fuente de amina adecuada en condiciones de aminación reductora.
Protección del grupo carboxilato: El grupo terc-butilo se introduce utilizando cloroformato de terc-butilo en presencia de una base.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, así como la utilización de técnicas de purificación automatizadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2R,4R)-2-(aminometil)-4-[tert-butil(difenil)silil]oxipirrolidina-1-carboxilato de terc-butilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo aminometil usando reactivos como haluros de alquilo.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Haluros de alquilo, bases como hidruro de sodio.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes o derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
(2R,4R)-2-(aminometil)-4-[tert-butil(difenil)silil]oxipirrolidina-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de moléculas complejas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2R,4R)-2-(aminometil)-4-[tert-butil(difenil)silil]oxipirrolidina-1-carboxilato de terc-butilo involucra su interacción con objetivos moleculares específicos. El grupo aminometil puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo silil puede mejorar la estabilidad y la lipofilia del compuesto. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- (2R,4R)-2-(aminometil)-4-[tert-butil(dimetil)silil]oxipirrolidina-1-carboxilato de terc-butilo
- (2R,4R)-2-(aminometil)-4-[tert-butil(trimetil)silil]oxipirrolidina-1-carboxilato de terc-butilo
Singularidad
(2R,4R)-2-(aminometil)-4-[tert-butil(difenil)silil]oxipirrolidina-1-carboxilato de terc-butilo es único debido a la presencia del grupo difenilsilil, que imparte propiedades estéricas y electrónicas distintas en comparación con otros compuestos protegidos con silil. Esta singularidad puede influir en su reactividad e interacciones en varios contextos químicos y biológicos.
Propiedades
Fórmula molecular |
C26H38N2O3Si |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C26H38N2O3Si/c1-25(2,3)30-24(29)28-19-21(17-20(28)18-27)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21H,17-19,27H2,1-6H3/t20-,21-/m1/s1 |
Clave InChI |
UVEAUDRUWOAZRO-NHCUHLMSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)





![3-([(Tert-butoxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B11821376.png)





